N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide
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Overview
Description
N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a 2-benzylphenyl group, a chlorine atom, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide typically involves the reaction of 2-benzylphenylamine with 3-chloro-4,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzylphenyl)-2-chlorobenzamide
- N-(2-benzylphenyl)-3-chlorobenzamide
- N-(2-benzylphenyl)-4-chlorobenzamide
Uniqueness
N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the benzamide core can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-3-chloro-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-20-14-17(13-18(23)21(20)27-2)22(25)24-19-11-7-6-10-16(19)12-15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,24,25) |
InChI Key |
YHZCDFIMJGASAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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